molecular formula C8H9N3O B6155438 4-(2-azidoethyl)phenol CAS No. 74447-34-0

4-(2-azidoethyl)phenol

Cat. No.: B6155438
CAS No.: 74447-34-0
M. Wt: 163.2
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Description

Historical Context of Azide (B81097) and Phenol (B47542) Functionalities in Organic Chemistry

The story of 4-(2-azidoethyl)phenol is deeply rooted in the rich history of its core components: the azide and phenol groups. Organic azides, characterized by the –N₃ functional group, were first described in the 19th century. Phenyl azide was first prepared by Peter Griess in 1864. wikipedia.org For a long time, their application in organic synthesis was approached with caution due to the inherent instability of many low molecular weight azides. wikipedia.org However, the landscape of azide chemistry was dramatically reshaped by the development of two key reactions: the Staudinger ligation and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgacs.orgacs.org These reactions showcased the azide group's ability to form stable linkages with high efficiency and selectivity, transforming it into a highly sought-after functional group in chemical synthesis. wikipedia.orgacgpubs.org

Phenols, compounds containing a hydroxyl group (–OH) directly attached to an aromatic ring, have been a focal point of organic chemistry for well over a century. rushim.runih.gov Phenolic compounds are widespread in nature and have been studied for their diverse biological activities. nih.govnih.gov In synthetic chemistry, the phenolic hydroxyl group is known for its acidic nature and its ability to participate in a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. rushim.runih.gov The electron-rich nature of the phenol ring makes it susceptible to substitution, allowing for further functionalization. mdpi.com The combination of the reactive hydroxyl group and the aromatic ring has made phenols essential building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals. nih.govmdpi.com

Strategic Importance of this compound as a Versatile Chemical Building Block

The strategic importance of this compound lies in its bifunctional nature, which allows for orthogonal chemical modifications. This means that the azide and phenol groups can be reacted independently of one another, enabling the sequential or simultaneous introduction of different molecular entities.

The azide group serves as a "handle" for click chemistry reactions, particularly the highly efficient and bioorthogonal CuAAC reaction. acs.orgmdpi.com This reaction allows for the facile conjugation of this compound to molecules containing a terminal alkyne, forming a stable triazole linkage. wikipedia.orgmdpi.com This has proven invaluable in bioconjugation, where the mild reaction conditions allow for the labeling of biomolecules without disrupting their native function. acgpubs.org

Simultaneously, the phenolic hydroxyl group provides another site for chemical modification. It can be readily derivatized through reactions such as etherification or esterification, allowing for the attachment of other functional molecules or for its covalent attachment to surfaces. nih.gov This dual functionality makes this compound a powerful linker molecule, capable of bridging two different molecular systems. For instance, it can be used to anchor a biomolecule to a material surface or to create complex polymeric structures. uni-regensburg.de

A recent automated synthesis method has been developed for the safe production of organic azides from primary amines, including the synthesis of this compound from tyramine (B21549), highlighting its accessibility for research. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃O nih.gov
Molecular Weight 163.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 74447-34-0 nih.govlookchem.com

Overview of Current Research Trajectories Involving this compound

The unique chemical attributes of this compound have propelled its use in a variety of cutting-edge research areas.

Bioconjugation and Chemical Biology: A primary application of this compound is in the field of bioconjugation. acgpubs.org Through the CuAAC reaction, it can be used to attach probes, such as fluorescent dyes or biotin (B1667282) tags, to alkyne-modified biomolecules. researchgate.net This enables the study of biological processes, such as protein trafficking and localization within cells.

Photoaffinity Labeling: The azide group in this compound can be converted into a highly reactive nitrene upon photolysis. wikipedia.orgnih.gov This principle is exploited in photoaffinity labeling, a technique used to identify the binding partners of small molecules within a complex biological system. wikipedia.orgnih.gov Derivatives of this compound can be designed to bind to a specific protein target. Upon UV irradiation, the azide forms a covalent bond with the protein, allowing for its identification and characterization. nih.govnih.gov

Materials Science and Surface Modification: The phenolic hydroxyl group allows for the immobilization of this compound onto various surfaces, such as silica (B1680970) nanoparticles. uni-regensburg.de Once anchored, the exposed azide groups can be used to "click" other molecules onto the surface, creating functionalized materials with tailored properties. uni-regensburg.de This has applications in the development of biosensors, targeted drug delivery systems, and advanced coatings. uni-regensburg.deresearchgate.net

Polymer Chemistry: In polymer science, this compound is used as a building block for the synthesis of complex polymer architectures. Its bifunctionality allows for the creation of graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, and for the functionalization of polymer surfaces.

Table 2: Key Research Applications of this compound

Research AreaApplicationKey Functional Group(s)
Bioconjugation Labeling of biomolecules with probesAzide (for click chemistry)
Photoaffinity Labeling Identification of protein-ligand interactionsAzide (as a photoreactive group)
Materials Science Surface functionalization of nanoparticles and other materialsPhenol (for surface attachment), Azide (for subsequent "clicking")
Polymer Chemistry Synthesis of functional polymers and copolymersAzide and Phenol

Properties

CAS No.

74447-34-0

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Azidoethyl Phenol and Derivatives

Established and Evolving Synthetic Routes to 4-(2-Azidoethyl)phenol

The preparation of this compound relies on the strategic manipulation of precursor molecules to efficiently introduce the required functional groups.

The synthesis of this compound typically begins with readily available phenolic precursors that already contain a two-carbon side chain at the para position. The choice of precursor dictates the subsequent synthetic strategy. Common starting materials include tyramine (B21549), p-hydroxyphenethyl alcohol, and 4-(2-bromoethyl)phenol (B83804). lookchem.com

The introduction of the azide (B81097) group is the crucial step in the synthesis. The most common methods involve nucleophilic substitution or diazotization reactions. researchgate.netorganic-chemistry.org

From Halide Precursors: A widely used method starts with 4-(2-bromoethyl)phenol or 4-hydroxy-phenethyl iodide. The halide is displaced by an azide anion, typically from sodium azide, in a nucleophilic substitution reaction. This reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of acetone (B3395972) and water. lookchem.com

From Amine Precursors: An alternative route begins with tyramine (4-(2-aminoethyl)phenol). The primary amine can be converted to the corresponding azide. One effective method involves a diazotization reaction followed by treatment with an azide source. organic-chemistry.org A copper(II)-catalyzed reaction with triflic azide in aqueous methanol (B129727) also achieves this transformation with high efficiency. lookchem.com

Below is a summary of established synthetic routes to this compound.

PrecursorReagentsSolvent(s)Yield
TyramineTriflic azide, Copper(II) sulfate (B86663) pentahydrate, Sodium hydrogencarbonateMethanol / Water100%
4-(2-Bromoethyl)phenolSodium azideAcetone / Water97%
4-Hydroxy-phenethyl iodideSodium azideN,N-Dimethylformamide (DMF)95%
Data sourced from LookChem synthesis route guidance. lookchem.com

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing azido (B1232118) compounds. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. jocpr.comnih.gov

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency. jocpr.com For azide synthesis, several catalytic strategies have been developed to replace or optimize traditional methods.

Phase-Transfer Catalysis (PTC): In reactions involving an inorganic azide salt (like sodium azide) and an organic halide, which are often immiscible, a phase-transfer catalyst can be used. Catalysts like polyethylene (B3416737) glycol (PEG) can facilitate the transfer of the azide ion from the aqueous phase to the organic phase, accelerating the reaction and allowing for milder conditions. google.com

Ionic Liquids: Azide ionic liquids can serve as both the azide source and the solvent, eliminating the need for volatile organic solvents. researchgate.net These systems have shown higher reaction rates and functional-group tolerance compared to traditional methods using sodium azide. researchgate.netresearchgate.net

Copper Catalysis: As seen in the conversion of tyramine, copper catalysts can enable highly efficient azidation reactions under mild conditions. lookchem.comresearchgate.net Copper-catalyzed methods are also being explored for direct C-H azidation, which could provide novel, more direct routes to complex aryl azides in the future. researchgate.net

The choice of solvent and reaction conditions plays a critical role in the sustainability of a synthetic process. jocpr.com

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. nih.gov Azidation of organic halides can be successfully carried out in water, often with the aid of microwaves to shorten reaction times and improve yields. google.com

Safer Solvents: Poly(ethylene glycol) (PEG) has been identified as a superior solvent for some catalytic reactions, including hydrogenations which can be used to reduce azides to amines. organic-chemistry.org It is non-toxic, biodegradable, and can often be recycled.

Safer Azidating Agents: To mitigate the explosion risk associated with sodium azide, alternative reagents have been developed. Diphenyl phosphorazidate (DPPA) can be used to convert phenols bearing electron-withdrawing groups directly into aryl azides, avoiding the use of more hazardous azide sources. researchgate.netresearchgate.net

The following table compares traditional and green approaches for the synthesis of organic azides.

FeatureTraditional ApproachGreen Chemistry Approach
Solvent Volatile organic solvents (e.g., DMF)Water, Polyethylene glycol (PEG), Ionic Liquids, or solvent-free
Catalyst Often stoichiometric reagentsPhase-transfer catalysts, Metal catalysts (e.g., Copper), Biocatalysts
Energy Often requires heating for extended periodsMicrowave or ultrasound irradiation to reduce time and energy
Reagents Potentially explosive reagents like NaN₃Safer alternatives (e.g., DPPA), in-situ generation of reagents

Asymmetric Synthesis and Stereochemical Control in Analogs of this compound

While this compound itself is an achiral molecule, many of its derivatives and analogs can possess stereocenters. Asymmetric synthesis is the set of methods used to produce a chiral compound in an enantiomerically pure or enriched form. cram.com The development of stereochemically defined analogs is crucial in drug discovery, as different enantiomers of a molecule often exhibit distinct biological activities.

For analogs of this compound, a chiral center could be introduced, for example, at the carbon atom adjacent to the azide group (the α-position) or the carbon adjacent to the phenol (B47542) ring (the β-position). Achieving stereochemical control in the synthesis of such analogs can be accomplished through several key strategies:

Chiral Catalysts: A chiral catalyst can direct a reaction to selectively form one enantiomer over the other. For instance, in reactions creating a C-N bond, such as an azidation, a chiral Lewis acid or a transition metal complex with a chiral ligand could be employed to control the stereochemical outcome. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate. It directs the stereochemical course of a subsequent reaction and is then removed, leaving a chiral product. nih.gov For example, a sinapic acid derivative could be coupled with a chiral auxiliary like (S)-phenylalanine ethyl ester to direct an oxidative coupling reaction, yielding a product with high diastereoisomeric excess. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. nih.gov An analog could be synthesized starting from a chiral amino acid like tyrosine, which already possesses the desired phenolic backbone and a stereocenter that can be elaborated to introduce the azidoethyl side chain with defined stereochemistry.

These asymmetric strategies allow for the synthesis of specific stereoisomers of this compound analogs, enabling detailed investigation into their structure-activity relationships in various biological and chemical systems.

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and high product purity. Scalability considerations focus on the adaptation of synthetic routes for large-volume manufacturing while maintaining consistent quality. Commercial mass production of this compound has been achieved, with suppliers indicating significant production capacities. lookchem.comlookchem.com

Key optimization strategies revolve around the selection of starting materials, reaction conditions, and purification methods. Several synthetic pathways have been developed, each with distinct parameters that can be fine-tuned to enhance yield and throughput. lookchem.com The most common routes start from precursors such as tyramine, 4-(2-bromoethyl)phenol, or 4-hydroxy-phenethyl iodide. lookchem.com

Optimization of these processes involves a multi-faceted approach:

Solvent and Temperature Control: The reaction medium and temperature are crucial for controlling reaction rates and minimizing side-product formation. The synthesis from 4-(2-bromoethyl)phenol proceeds effectively in an acetone-water mixture, while the reaction with 4-hydroxy-phenethyl iodide uses N,N-dimethyl-formamide (DMF) at a controlled temperature of 20 °C. lookchem.com For large-scale production, temperature control is paramount, especially when handling energetic azide compounds, to ensure operational safety.

Reaction Time: Optimizing the reaction duration is a balance between achieving maximum conversion of the starting material and preventing product degradation or the formation of impurities. The synthesis from 4-hydroxy-phenethyl iodide, for example, is typically run for 12 hours under an inert atmosphere. lookchem.com

The scalability of these methods is influenced by factors such as raw material availability, process safety, and the efficiency of downstream processing. The successful large-scale production of this compound, evidenced by available high-purity grades (≥99%) and substantial weekly production capacities, indicates that these challenges have been effectively addressed in industrial settings. lookchem.comlookchem.com

The following table summarizes key data from different laboratory-scale synthetic routes, which form the basis for large-scale process development.

Table 1: Comparison of Optimized Laboratory-Scale Synthetic Routes for this compound

Starting Material Key Reagents Solvent & Conditions Reported Yield (%)
Tyramine Triflic azide, Copper(II) sulfate pentahydrate, Sodium hydrogencarbonate Water, Methanol; 20 °C 97.0%
4-(2-bromoethyl)phenol Sodium azide Water, Acetone Not specified

Data sourced from LookChem. lookchem.com

Industrial-scale production requires translating these optimized parameters into robust and controllable manufacturing processes. This includes the use of appropriate reactor systems, automated monitoring, and efficient purification techniques like crystallization or large-scale chromatography to consistently meet high-purity specifications.

Table 2: Industrial-Scale Production Parameters for this compound

Parameter Reported Value / Specification
Production Capacity 30 Metric Ton/Week
Product Purity 99.0% min

Data sourced from Hangzhou Johoo Chemical Co., Ltd. lookchem.com

Comprehensive Studies on the Reactivity and Reaction Mechanisms of 4 2 Azidoethyl Phenol

Azide (B81097) Group Reactivity in 4-(2-Azidoethyl)phenol

The chemical behavior of this compound is largely dictated by the reactivity of its terminal azide (–N₃) group. This functional group serves as a versatile handle for a variety of chemical transformations, making the parent molecule a valuable building block in synthetic chemistry. The reactivity of the aryl azide can be broadly categorized into three main areas: cycloaddition reactions, reductive transformations, and nitrene generation. Each of these pathways provides access to a diverse range of molecular architectures and functionalizations.

The azide group is a classic 1,3-dipole, predisposing it to participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. ethz.ch These reactions result in the formation of stable, five-membered heterocyclic rings. The thermal Huisgen 1,3-dipolar cycloaddition represents the foundational reaction in this class; however, it often requires elevated temperatures and can produce mixtures of regioisomers. organic-chemistry.orgwikipedia.org Consequently, catalyzed and strain-promoted variants have been developed to overcome these limitations, offering superior control, efficiency, and milder reaction conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.orgglenresearch.com This reaction unites organic azides, such as this compound, with terminal alkynes to exclusively afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The CuAAC reaction exhibits an enormous rate acceleration (10⁷ to 10⁸-fold) compared to its uncatalyzed thermal counterpart and proceeds under mild, often aqueous, conditions. organic-chemistry.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. researchgate.net The reaction mechanism is not a concerted cycloaddition but a stepwise process. nih.govnih.gov While several mechanistic nuances are still under investigation, a widely accepted pathway involves the coordination of the azide to a copper-acetylide complex, leading to a six-membered copper metallacycle intermediate. organic-chemistry.org This intermediate then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Due to the instability of Cu(I), the catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. wikipedia.orgnih.gov Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are frequently employed to stabilize the Cu(I) oxidation state and prevent oxidative alkyne homocoupling, a common side reaction. wikipedia.orgglenresearch.com

Table 1: Typical Reaction Conditions for CuAAC
ComponentTypical Reagent/ConditionFunctionReference
Copper(I) SourceCuSO₄·5H₂O with Sodium AscorbateGenerates the active Cu(I) catalyst in situ. wikipedia.org
Alternative Cu(I) SourceCuI, CuBrDirect source of the active catalyst. nih.govnih.gov
LigandTris(benzyltriazolylmethyl)amine (TBTA)Stabilizes the Cu(I) catalyst and prevents side reactions. wikipedia.orgglenresearch.com
SolventAqueous systems (e.g., tBuOH/H₂O), DMF, DMSOThe reaction is tolerant of a wide range of solvents, including water. organic-chemistry.org
TemperatureRoom TemperatureThe reaction is typically efficient without heating. organic-chemistry.org

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal, metal-free alternative. vectorlabs.comalfa-chemistry.commdpi.com The driving force for this reaction is not a catalyst but rather the high degree of ring strain engineered into a cycloalkyne reaction partner, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). vectorlabs.commdpi.com The enthalpy released upon the opening of the strained ring significantly lowers the activation energy of the cycloaddition. alfa-chemistry.com

Like CuAAC, SPAAC is highly efficient and selective, forming a stable triazole linkage under physiological conditions without interfering with native biological functional groups. vectorlabs.combaseclick.eu This has made it an invaluable tool for applications in chemical biology, such as live-cell imaging and bioconjugation. vectorlabs.com However, the reaction kinetics of SPAAC are generally slower than those of CuAAC, and the synthesis of the required strained alkynes can be complex. nih.gov The reaction proceeds efficiently in aqueous environments, making it ideal for modifying biomolecules. vectorlabs.com

Table 2: Comparison of CuAAC and SPAAC Pathways
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
CatalystCopper(I) requiredNone (metal-free) vectorlabs.comalfa-chemistry.com
Alkyne PartnerTerminal AlkyneStrained Cycloalkyne (e.g., DBCO, BCN) organic-chemistry.org
Driving ForceCatalysisRing Strain Release alfa-chemistry.commagtech.com.cn
BiocompatibilityLimited by copper cytotoxicityHigh; widely used in living systems vectorlabs.commdpi.com
Reaction RateGenerally fasterGenerally slower nih.gov
RegioselectivityExclusively 1,4-disubstituted triazoleMixture of regioisomers (though often one predominates) wikipedia.org

Beyond the widely used catalyzed and strain-promoted pathways, the azide group in this compound can participate in the classic Huisgen 1,3-dipolar cycloaddition under thermal conditions. wikipedia.org This reaction, which is the basis for CuAAC and SPAAC, involves the direct reaction of the azide with an alkyne dipolarophile without a catalyst. organic-chemistry.org However, this pathway has significant drawbacks; it typically requires high temperatures and long reaction times and, when using asymmetric alkynes, often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org The lack of regioselectivity and the harsh conditions limit its synthetic utility compared to the more refined CuAAC and SPAAC methods. Azides can also react with other dipolarophiles, such as electron-deficient alkenes, though these reactions are generally less common than those with alkynes. ethz.ch

The reduction of the azide group to a primary amine is a fundamental and highly valuable transformation in organic synthesis. masterorganicchemistry.com For an aryl azide like this compound, this conversion yields the corresponding amine, 4-(2-aminoethyl)phenol (tyramine), a biologically significant molecule. This transformation is clean, as the only byproduct is innocuous dinitrogen (N₂) gas. masterorganicchemistry.com A wide variety of reagents and conditions can be employed to achieve this reduction, offering a range of chemoselectivities. organic-chemistry.orgresearchgate.net

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or treatment with hydride reagents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Other systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like CoCl₂, or tin(II) complexes, have also been shown to be effective under very mild conditions. cmu.edu The choice of reducing agent is critical when other sensitive functional groups are present in the molecule. For instance, H₂S and its conjugate base HS⁻ have been identified as effective reductants for aryl azides, a reaction that has been widely exploited in the development of fluorescent probes for H₂S detection. nih.gov

Table 3: Selected Methods for the Reduction of Aryl Azides
Reagent/SystemTypical ConditionsKey FeaturesReference
H₂ / Pd/CH₂ atmosphere, solvent (e.g., EtOH, EtOAc)Classic, efficient method; may also reduce other functional groups. masterorganicchemistry.com
LiAlH₄Anhydrous ether or THFPowerful reducing agent; not chemoselective. masterorganicchemistry.com
NaBH₄ / Catalyste.g., CoCl₂, Sn(S-S)₂; mild conditionsOffers greater chemoselectivity. organic-chemistry.orgcmu.edu
FeCl₃ / NaIDCM/MeCNEfficient and selective in the presence of nitro groups. researchgate.net
H₂S / HS⁻Aqueous bufferMild, biologically relevant reductant. nih.gov

Upon thermal or photochemical decomposition, aryl azides like this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as an arylnitrene. acs.orgthieme-connect.com The formation of the nitrene is the rate-determining step in the thermal decomposition process. researchgate.net Arylnitrenes are typically generated as singlet species, which have very short lifetimes (<10 ps) before undergoing further reactions. thieme-connect.com

The subsequent reactivity of the arylnitrene is complex and often difficult to control. A common fate for these intermediates is rearrangement to form expanded ring systems like azepines or intermolecular reactions that lead to the formation of polymeric tars. acs.orgthieme-connect.com However, under specific conditions, the reactivity of nitrenes can be harnessed for productive synthetic transformations. nih.gov For example, transition metal catalysts can mediate nitrene transfer reactions, enabling processes like C-H bond amination or the synthesis of carbodiimides from isocyanides. thieme-connect.comnih.gov In the presence of molecular oxygen, photolysis of aryl azides can lead to the formation of nitro compounds, a reaction thought to proceed via the triplet nitrene. rsc.org The high reactivity and propensity for rearrangement make the controlled use of nitrenes generated from aryl azides a challenging yet powerful area of synthetic chemistry. proquest.com

Cycloaddition Reactions of the Azide Functionality

Phenolic Hydroxyl Group Reactivity in this compound

The phenolic hydroxyl group in this compound imparts significant reactivity to the aromatic ring, directing and activating it towards various transformations.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org This is due to the donation of electron density from the oxygen lone pairs into the aromatic π-system, which stabilizes the cationic intermediate formed during the substitution. wikipedia.org In this compound, the para position is occupied by the 2-azidoethyl group, thus electrophilic substitution is directed to the ortho positions.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nitration: Direct nitration of phenols with dilute nitric acid can lead to modest yields and significant oxidative decomposition. libretexts.org However, using milder nitrating agents or specific reaction conditions can improve the outcome. For instance, nitration of phenols can be achieved using metal nitrates in organic solvents, which can offer high selectivity. ijcce.ac.ir For 4-substituted phenols, nitration typically occurs at the positions ortho to the hydroxyl group. ijcce.ac.ir

Halogenation: Phenols are highly reactive towards halogenation. The reaction with bromine, for example, is often difficult to control, leading to the formation of di- and tri-substituted products. libretexts.org Milder halogenating agents or specific conditions are required for selective monohalogenation.

Friedel-Crafts Reactions: The high reactivity of the phenol ring can also be observed in Friedel-Crafts reactions. For example, the reaction of para-cresol with an electrophile demonstrates the ease of substitution on the phenol ring. libretexts.org Carbon dioxide, a weak electrophile, can react with phenolate (B1203915) anions in the Kolbe-Schmidt reaction, highlighting the enhanced nucleophilicity of the activated ring. libretexts.orglibretexts.org

A summary of expected electrophilic aromatic substitution products for this compound is presented in the table below.

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄4-(2-Azidoethyl)-2-nitrophenol
BrominationBr₂/Solvent4-(2-Azidoethyl)-2-bromophenol, 4-(2-Azidoethyl)-2,6-dibromophenol
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acyl-4-(2-azidoethyl)phenol

Phenolic Oxidative Coupling Reactions

Phenolic oxidative coupling is a reaction that joins two phenol-containing molecules through an oxidative process, often catalyzed by transition metal complexes or enzymes. wikipedia.orgnih.gov This can result in the formation of new C-C or C-O bonds. wikipedia.org The reaction proceeds through the formation of phenoxy radicals, which can then couple in various ways. nih.gov The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para) is influenced by the reaction conditions and the structure of the phenol. nih.gov

For this compound, the para position is blocked, so oxidative coupling would be expected to occur at the ortho positions, leading to C-C linked dimers. Various oxidizing agents can be employed, including potassium ferricyanide (B76249) (K₃Fe(CN)₆), iron(III) chloride (FeCl₃), and manganese(III) acetylacetonate (B107027) (Mn(acac)₃). cnr.it Enzymatic methods, for instance using peroxidases, can also effect these transformations. mdpi.commdpi.com

The table below summarizes potential outcomes of oxidative coupling reactions involving this compound.

Coupling TypeProduct Structure
C-C CouplingDimer linked by a bond between the ortho carbons of two this compound molecules.
C-O CouplingDimer linked by an ether bond between the phenolic oxygen of one molecule and an ortho carbon of the other.

O-Alkylation and O-Acylation Derivatizations

The hydroxyl group of this compound can be readily derivatized through O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation: The formation of phenolic ethers can be achieved through various methods, with the Williamson ether synthesis being a common approach. wikipedia.org This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.org Other methods include reactions with alkyl sulfates and the use of catalysts like copper complexes. google.comrsc.org The choice of alkylating agent and reaction conditions can be tailored to achieve the desired product. organic-chemistry.orgorganic-chemistry.orgmdpi.com

O-Acylation: Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with an acyl halide or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct.

The following table provides examples of O-alkylation and O-acylation reactions for this compound.

Reaction TypeReagentProduct
O-AlkylationMethyl iodide (CH₃I)1-(2-Azidoethyl)-4-methoxybenzene
O-AlkylationBenzyl (B1604629) bromide (BnBr)1-(2-Azidoethyl)-4-(benzyloxy)benzene
O-AcylationAcetyl chloride (CH₃COCl)4-(2-Azidoethyl)phenyl acetate (B1210297)
O-AcylationBenzoic anhydride ((PhCO)₂O)4-(2-Azidoethyl)phenyl benzoate

Orthogonal Reactivity and Chemoselective Transformations of this compound

The presence of two distinct functional groups, the azide and the phenolic hydroxyl group, allows for orthogonal reactivity and chemoselective transformations. This means that one functional group can be reacted selectively while the other remains intact.

The azide group is known for its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly specific and can be performed under mild conditions, often in the presence of other functional groups.

The phenolic hydroxyl group, on the other hand, can undergo the reactions discussed previously, such as electrophilic aromatic substitution and O-alkylation. The conditions for these reactions can often be chosen to avoid reaction with the azide group.

Conversely, the azide group can be selectively reduced to an amine. While common reducing agents like metal hydrides can reduce azides, they may not be compatible with other functional groups. nih.gov More chemoselective methods, such as the Staudinger reduction (using phosphines) or catalytic hydrogenation under specific conditions, can be employed. nih.gov A visible light-induced azide reduction has also been reported to be highly chemoselective and compatible with phenols. nih.gov

The table below illustrates the concept of orthogonal reactivity with this compound.

Target Functional GroupReactionReagent(s)Product
AzideCuAAC Click ReactionAlkyne, Cu(I) catalystTriazole-substituted phenol
Phenolic HydroxylO-AlkylationAlkyl halide, BaseAlkoxy-substituted azidoethylbenzene
AzideSelective ReductionH₂, Pd/C or Phosphine4-(2-Aminoethyl)phenol

Mechanistic Investigations and Kinetic Analyses of this compound Reactions

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on a phenol involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate, as it involves the disruption of aromaticity. masterorganicchemistry.com Subsequent deprotonation restores the aromatic system. masterorganicchemistry.com The activating effect of the hydroxyl group accelerates the rate of this reaction compared to unsubstituted benzene (B151609).

Phenolic Oxidative Coupling: The mechanism of oxidative coupling of phenols generally involves the formation of a phenoxy radical through a one-electron oxidation. wikipedia.org The subsequent coupling of these radicals can occur through different pathways, and the reaction kinetics can be complex. nih.gov

Azide Reactions: The mechanism of the Huisgen 1,3-dipolar cycloaddition of azides with alkynes has been extensively studied. Computational studies, such as density functional theory (DFT) calculations, have provided insights into the ambiphilic nature of azides in these reactions. researchgate.net These studies help in predicting the reactivity and regioselectivity of such cycloadditions.

Computational Studies: Quantum chemical calculations are valuable tools for investigating the reactivity of phenolic compounds. nih.gov These studies can provide information on properties like bond dissociation energies, which are relevant to antioxidant activity, and can also be used to model reaction pathways and transition states. nih.govmdpi.com

Reaction TypeKey Mechanistic FeatureFactors Influencing Kinetics
Electrophilic Aromatic SubstitutionFormation of a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comNature of the electrophile, solvent, temperature.
Phenolic Oxidative CouplingFormation of a phenoxy radical. wikipedia.orgOxidizing agent, catalyst, substrate concentration. nih.gov
Azide-Alkyne CycloadditionConcerted or stepwise [3+2] cycloaddition.Electronic properties of the azide and alkyne, catalyst (for CuAAC). researchgate.net

Diverse Applications of 4 2 Azidoethyl Phenol in Contemporary Chemical Science

4-(2-Azidoethyl)phenol in Bioorthogonal Chemical Labeling and Probe Design

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of this compound is a prime example of a bioorthogonal functional group, being largely unreactive with the functional groups found in biological molecules. This property allows for the specific labeling of biomolecules that have been engineered to contain a complementary alkyne group.

Chemically activated probes are molecules designed to react with a specific target upon activation by an external stimulus, such as light. The azide group in this compound can be converted into a highly reactive nitrene upon photolysis, which can then form a covalent bond with nearby molecules. This principle is the basis for photoaffinity labeling, a powerful technique for identifying and mapping biomolecular interactions.

While specific examples detailing the synthesis of photo-cross-linking probes directly from this compound are not extensively documented, the synthesis of other azido-containing probes provides a clear blueprint. For instance, novel linkers containing biotin (B1667282), alkyne, and a photo-reactive benzophenone (B1666685) group have been synthesized to identify target proteins. In such a system, a small molecule probe containing an azide group reacts with the alkyne on the linker via CuAAC. The benzophenone group is then photo-activated to covalently cross-link to the target protein, allowing for its subsequent identification via the biotin tag. Given its structure, this compound could be incorporated into similar probe designs, with the azidoethyl group serving as the photo-reactive element.

The synthesis of such probes generally involves multi-step organic synthesis, where the this compound moiety would be coupled to other functional components like a targeting ligand or a reporter molecule.

Table 1: Functional Moieties in Chemically Activated Probes and the Potential Role of this compound

Functional MoietyRole in ProbePotential Contribution of this compound
Targeting Ligand Binds to a specific biomoleculeThe phenol (B47542) group could be modified to attach a targeting ligand.
Photo-reactive Group Forms a covalent bond with the target upon light activationThe azidoethyl group can be photolyzed to a reactive nitrene.
Reporter Group Enables detection and identification of the labeled targetThe phenol group could be functionalized with a fluorophore or biotin.

The dual functionality of this compound allows for its use in both non-covalent and covalent labeling strategies.

Non-Covalent Labeling: The phenol group of this compound can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the binding pockets of proteins. researchgate.netmonash.eduresearchgate.net These interactions are fundamental to the binding of many polyphenolic compounds to proteins. nih.gov While the binding affinity of this compound itself to specific proteins would need to be experimentally determined, its structure suggests the potential for it to act as a scaffold for the development of non-covalent probes.

Covalent Labeling: The primary route to covalent labeling using this compound is through its azide functionality via click chemistry. thermofisher.com The CuAAC reaction between an azide and a terminal alkyne is highly efficient and specific, resulting in the formation of a stable triazole linkage. nih.gov This reaction can be used to covalently attach this compound to proteins, nucleic acids, or other biomolecules that have been metabolically or genetically engineered to contain an alkyne group.

Furthermore, as a tyrosine analog, this compound could potentially be a substrate for tyrosine-modifying enzymes, offering another avenue for covalent labeling. Tyrosine-click reactions, which involve the selective modification of tyrosine residues in proteins, are a growing area of research. nih.gov While the reactivity of this compound in these specific reactions has not been detailed, its structural similarity to tyrosine makes it an interesting candidate for such applications.

Molecular scaffolds are core structures upon which complex molecules with specific functions can be built. The bifunctional nature of this compound makes it a potential building block for the synthesis of diverse molecular scaffolds. mdpi.com The phenol group can serve as a point for derivatization, allowing for the attachment of various functional groups, while the azide group provides a handle for conjugation to other molecules or biomolecules via click chemistry.

For example, this compound could be used in a "build-couple-pair" strategy for diversity-oriented synthesis. In this approach, a library of building blocks is created and then coupled together in various combinations to generate a diverse collection of molecular scaffolds. The azide group of this compound would allow for its facile coupling to alkyne-containing building blocks, while the phenol group could be used for subsequent diversification reactions. This strategy could lead to the discovery of novel molecules with interesting biological activities.

Contributions of this compound to Functional Materials and Polymer Chemistry

The principles of click chemistry that make this compound a valuable tool in chemical biology also extend to the realm of materials science and polymer chemistry. The high efficiency and orthogonality of the CuAAC reaction are ideal for the synthesis and functionalization of polymers and the modification of surfaces.

The azide group of this compound can be used to incorporate this molecule into polymer chains or to functionalize existing polymers. For instance, it can be used as a monomer in step-growth polymerizations with di- or multi-alkyne monomers to produce polymers with pendant phenol groups. These phenol groups can then be used for further modifications, such as introducing cross-links or grafting other polymer chains.

Alternatively, polymers can be synthesized with pendant alkyne groups, which can then be functionalized by reacting them with this compound via CuAAC. This post-polymerization modification approach allows for the introduction of the phenol functionality with high efficiency and under mild conditions. This strategy is particularly useful for creating functional polymers with well-defined architectures.

Table 2: Polymer Architectures Potentially Synthesized Using this compound

Polymer ArchitectureSynthesis StrategyPotential Role of this compound
Linear Polymers Step-growth polymerizationMonomer with a di-alkyne partner.
Graft Copolymers "Grafting to" or "grafting from"Functionalization of a polymer backbone with pendant phenol groups.
Block Copolymers Sequential polymerization or coupling of pre-formed blocksEnd-capping of a polymer chain to introduce a phenol group.
Dendrimers Convergent or divergent synthesisBuilding block for the synthesis of dendritic structures.

The modification of surfaces with thin polymer films, known as polymer brushes, is a powerful way to control the surface properties of materials. nih.goviipseries.org "Grafting to" and "grafting from" are two common methods for creating polymer brushes.

In the "grafting to" approach, pre-synthesized polymers with a reactive end-group are attached to a surface. A surface could be functionalized with alkyne groups, and then a polymer with a terminal azide group, potentially derived from this compound, could be "clicked" onto the surface.

In the "grafting from" approach, initiator molecules are first attached to the surface, and then monomers are polymerized from the surface. This compound could be used to functionalize a surface, and the phenol group could then be converted into a polymerization initiator.

The ability to modify surfaces with this compound opens up possibilities for creating materials with tailored properties. For example, the phenol groups on the surface could be used to immobilize enzymes or other biomolecules, creating biosensors or biocompatible materials. researchgate.netmdpi.com

Fabrication of Advanced Hybrid Materials

The synthesis of advanced hybrid materials, which combine distinct organic and inorganic components to achieve synergistic properties, frequently relies on robust and efficient covalent linkage strategies. The azide group in this compound makes it an ideal candidate for surface modification and integration into polymeric or inorganic matrices via azide-alkyne cycloaddition, a cornerstone of "click chemistry."

This reaction allows for the covalent attachment of the phenol-containing molecule to alkyne-functionalized surfaces or nanoparticles. For instance, inorganic materials like silica (B1680970), gold nanoparticles, or carbon-based structures can be pre-functionalized with alkyne groups. Subsequent reaction with this compound under mild conditions, typically catalyzed by copper(I), results in the formation of a stable triazole linkage. This process effectively grafts the organic phenol moiety onto the inorganic support.

The resulting hybrid material possesses a surface decorated with phenol groups. These phenolic hydroxyls can then serve as handles for further functionalization, act as coordination sites for metal ions, or impart specific properties such as antioxidant capabilities or altered surface polarity. The ethyl linker between the phenyl ring and the azide group provides flexibility, which can be crucial for accessibility and function of the terminal phenol group.

Table 1: Potential Components for Hybrid Material Synthesis using this compound
Inorganic/Polymer SupportRequired FunctionalizationLinking ChemistryResulting Hybrid Surface
Silica Nanoparticles (SiO₂)Alkyne-terminated silaneCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Phenol-terminated surface
Gold Nanoparticles (AuNPs)Alkyne-terminated thiolCuAACPhenol-terminated surface
Graphitic SurfacesAlkyne functionalizationCuAACPhenol-terminated surface
Poly(propargyl acrylate)Pendant alkyne groupsCuAACPhenol-functionalized polymer

Utilization of this compound in Methodological Aspects of Drug Discovery Research

The unique structural features of this compound render it a highly useful tool in various stages of the drug discovery pipeline, from library synthesis to target identification.

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of diverse molecules, known as chemical libraries, which can be screened for biological activity. nih.govbohrium.com The efficiency of library synthesis depends on the use of versatile building blocks that can be reliably incorporated into scaffolds using high-yielding reactions. This compound is an exemplary building block due to its two distinct functional handles.

The azide group can participate in click chemistry reactions to link the phenol moiety to a core scaffold functionalized with an alkyne. Alternatively, the phenolic hydroxyl group can be used in reactions such as etherification, esterification, or Mannich reactions to attach the molecule to a different set of scaffolds. This orthogonality allows for the systematic and modular construction of diverse molecular architectures. By employing this compound, medicinal chemists can introduce a phenethylazide fragment into a library of compounds, which can be valuable for exploring structure-activity relationships (SAR).

Understanding how a potential drug molecule interacts with its biological target is fundamental to drug design. The azide group of this compound can be exploited for photoaffinity labeling (PAL), a powerful technique for identifying and mapping binding sites. In a typical PAL experiment, a ligand incorporating the this compound moiety is first allowed to bind to its target protein. Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the binding site, permanently tagging the protein.

Subsequent proteomic analysis can identify the exact location of the covalent modification, providing direct information about the ligand's binding pocket. The phenol group can be a key pharmacophoric element responsible for the initial non-covalent binding event (e.g., through hydrogen bonding), making the entire molecule an effective probe for mapping these specific interactions.

Affinity-based chemical tools are essential for isolating, identifying, and studying target proteins. These tools typically consist of a molecule that binds specifically to the protein of interest, connected via a linker to a reporter tag (like biotin or a fluorophore) or to a solid support (like agarose (B213101) beads).

This compound serves as an excellent precursor for constructing such tools. The phenol group can be part of the core structure that confers binding affinity to a specific target. The azide group provides a convenient handle for attaching the necessary linker and tag. Using the azide-alkyne click reaction, an alkyne-modified biotin or fluorophore can be efficiently conjugated to the this compound-containing ligand. The resulting probe can be used in pull-down assays or fluorescence microscopy to study the target protein in complex biological samples.

Table 2: Applications of this compound in Drug Discovery Methodologies
ApplicationRole of Azide Group (-N₃)Role of Phenol Group (-OH)Key Technique
Combinatorial SynthesisReaction handle (e.g., Click Chemistry)Reaction handle (e.g., Etherification) or structural diversity elementParallel Synthesis
Probing InteractionsPhotoreactive crosslinkerBinding element (e.g., H-bond donor)Photoaffinity Labeling (PAL)
Affinity ToolsConjugation site for tags/linkersComponent of the affinity ligandAffinity Chromatography / Pull-down Assays

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously organize into well-defined, higher-order structures is a major focus of this field.

The structure of this compound contains functionalities that can drive self-assembly. The phenol group is a classic participant in hydrogen bonding. Depending on the conditions, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, rosettes, or other ordered arrangements. The aromatic phenyl ring can engage in π-π stacking interactions, which further stabilize supramolecular structures.

By modifying the phenol group or by co-assembling this compound with other complementary molecules, it is possible to program the formation of complex architectures like nanobelts, fibers, or vesicles. rsc.org The azide group, while not typically a primary driver of self-assembly, adds a latent reactive handle to the resulting supramolecular structure. This allows for the "post-assembly functionalization" of the entire architecture. For example, a self-assembled hydrogel or film could be subsequently cross-linked or functionalized by performing a click reaction on the surface-accessible azide groups, enhancing its mechanical properties or introducing new functionalities.

Role in Host-Guest Chemistry and Recognition

In the realm of supramolecular chemistry, the principles of host-guest chemistry govern the formation of unique complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule through non-covalent interactions. mdpi.comwikipedia.org Within this field, this compound emerges as a valuable synthetic intermediate for the modification of host molecules, thereby enabling the development of sophisticated molecular recognition systems. Its primary role is not as a primary host molecule itself, but as a crucial building block for introducing the versatile azidoethyl functional group onto larger macrocyclic platforms, such as calixarenes and cyclodextrins.

The incorporation of the 2-azidoethyl moiety onto these macrocycles is a key strategy for creating "CuAAC-ready" hosts. mdpi.comresearchgate.net The azide group serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This allows for the covalent attachment of a wide array of recognition units, sensors, or other functional components to the host molecule with high efficiency and specificity.

Research into the functionalization of calixarenes, a class of macrocycles formed from phenol and formaldehyde, demonstrates the utility of precursors that can introduce the azidoethyl group. wikipedia.org For instance, adamantylated calix nih.govarenes have been synthesized to bear 2-azidoethyl groups at the phenol oxygen atoms. mdpi.comresearchgate.net These modifications are part of a multi-step synthesis designed to produce receptor macrocycles with specific binding capabilities. mdpi.comresearchgate.net The bulky adamantane (B196018) units can influence the conformation of the calixarene, which in turn affects its receptor properties. mdpi.comresearchgate.net

Similarly, cyclodextrins, which are cyclic oligosaccharides, can be functionalized with azide groups to facilitate bioconjugation and the creation of targeted drug delivery systems. nih.gov While the direct use of this compound in these specific examples is not detailed, its structure makes it an ideal reagent for introducing the necessary azidoethyl functionality onto the phenolic hydroxyl groups of various host molecules.

The overarching goal of incorporating the 2-azidoethyl group is to construct host molecules with precisely tailored cavities or binding sites. Following the attachment of this group, a subsequent click reaction can introduce moieties that are capable of specific interactions—such as hydrogen bonding, π-π stacking, or electrostatic interactions—with target guest molecules. This modular approach allows for the rational design of hosts for a diverse range of applications, from chemical sensing to controlled release systems.

Advanced Analytical and Spectroscopic Methodologies for 4 2 Azidoethyl Phenol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. mdpi.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

For 4-(2-azidoethyl)phenol, ¹H NMR spectroscopy is used to identify the distinct proton environments. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, are expected to appear as a pair of doublets, a characteristic AA'BB' system. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing azidoethyl group. The two methylene (B1212753) groups (-CH₂-) in the ethyl chain will present as distinct triplets, with their chemical shifts determined by the adjacent aromatic ring and the azide (B81097) functional group. The phenolic hydroxyl proton typically appears as a broad singlet, and its position can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, four signals are expected for the six aromatic carbons. docbrown.info The carbon atom attached to the hydroxyl group (C1) will be significantly deshielded, appearing at a high chemical shift. researchgate.net The carbons ortho (C2, C6) and meta (C3, C5) to the hydroxyl group will have distinct chemical shifts, as will the carbon bearing the ethyl substituent (C4). docbrown.info The two methylene carbons of the ethyl chain will also show separate signals.

Interactive Table: Predicted ¹H NMR Data for this compound

This table is predictive and based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (H-2, H-6) 6.9 - 7.2 Doublet (d) ~8-9
Aromatic (H-3, H-5) 6.6 - 6.8 Doublet (d) ~8-9
Phenolic (-OH) 4.5 - 6.0 Broad Singlet (br s) N/A
Methylene (-CH₂-N₃) 3.4 - 3.6 Triplet (t) ~7

Interactive Table: Predicted ¹³C NMR Data for this compound

This table is predictive and based on typical chemical shifts for similar structural motifs.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-C-OH) 154 - 156
C2, C6 129 - 131
C3, C5 115 - 117
C4 (-C-CH₂-) 130 - 132
Methylene (-CH₂-N₃) 50 - 53

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govmasterorganicchemistry.com These methods are highly effective for identifying the presence of specific functional groups.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent and diagnostic peak is the strong, sharp stretching vibration of the azide (N=N=N) group, which typically appears in the range of 2100-2160 cm⁻¹. masterorganicchemistry.com The presence of the phenol (B47542) group is confirmed by a broad O-H stretching band around 3200-3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org A strong C-O stretching vibration for the phenol is also expected between 1140 and 1230 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1440-1600 cm⁻¹ region. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric and non-polar bonds. nih.govnsf.gov It serves as an excellent complementary technique to IR. For this compound, the symmetric stretch of the azide group and the breathing modes of the aromatic ring would be expected to produce strong signals in the Raman spectrum.

Interactive Table: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃) Asymmetric Stretch 2100 - 2160 Strong, Sharp
Phenol (-OH) O-H Stretch 3200 - 3550 Strong, Broad
Phenol (C-O) C-O Stretch 1140 - 1230 Strong
Aromatic Ring C=C Stretch 1440 - 1600 Medium to Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. libretexts.org

For this compound (C₈H₉N₃O), the calculated monoisotopic mass is 163.0746 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 163 would be expected. A key fragmentation pathway for azides is the facile loss of a stable dinitrogen molecule (N₂), which has a mass of 28 Da. This would lead to a prominent fragment ion at m/z 135 ([M-28]⁺). Further fragmentation could involve cleavage of the ethyl chain. For instance, benzylic cleavage could result in a fragment at m/z 107, corresponding to the hydroxyphenylethyl cation. The fragmentation pattern of the phenol moiety itself may lead to ions at m/z 94 (loss of the ethyl group) and subsequent fragments at m/z 65 and 66, characteristic of the phenol ring. docbrown.infodphen1.comnih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Neutral Loss
163 [C₈H₉N₃O]⁺ (Molecular Ion) N/A
135 [C₈H₉NO]⁺ N₂
107 [C₇H₇O]⁺ CH₂N₃
94 [C₆H₆O]⁺ C₂H₃N₃
66 [C₅H₆]⁺ CO (from m/z 94)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

The phenol component of this compound acts as a chromophore. It is expected to exhibit absorption bands resulting from π → π* electronic transitions within the benzene ring. pharmatutor.orglibretexts.org Phenol itself typically shows two primary absorption bands in the UV region. The presence of the azidoethyl substituent acts as an auxochrome, which can cause a shift in the wavelength of maximum absorption (λ_max) and a change in molar absorptivity compared to unsubstituted phenol. slideshare.net The specific λ_max values are solvent-dependent, as solvent polarity can influence the energy levels of the electronic states. pharmatutor.org

Chromatographic Separation and Purity Assessment Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating the target compound from reaction byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. dphen1.comhelixchrom.com It is routinely used to assess the purity of synthesized compounds like this compound.

A common mode for analyzing phenolic compounds is reversed-phase HPLC. nkust.edu.twresearchgate.net In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently with a small amount of acid like formic or acetic acid to control the ionization of the phenol) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The components of the sample are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The purity of this compound can be determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically monitored by a UV detector set at the compound's λ_max.

Interactive Table: Typical HPLC Parameters for this compound Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid)
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Diode Array Detector (DAD) at λ ≈ 275-280 nm
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of phenolic compounds like this compound can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. To overcome these limitations, derivatization is an essential step that converts the polar phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.govtandfonline.com This process enhances chromatographic performance and often improves detection sensitivity. jfda-online.com

Several derivatization strategies are applicable for the analysis of this compound. nih.gov The most common approaches involve silylation, acylation, or alkylation of the phenolic -OH group. nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely favored in metabolomics and multiresidue analysis. nih.govutoronto.ca This reaction replaces the active hydrogen of the phenol with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. utoronto.casigmaaldrich.com Acylation, for instance with acetic anhydride (B1165640), converts the phenol to an acetate (B1210297) ester, another common strategy to prepare phenols for GC analysis. jfda-online.com The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. nih.govtandfonline.com Following derivatization, the resulting volatile derivative of this compound can be effectively separated on a capillary GC column (e.g., DB-5) and detected, typically by mass spectrometry (MS), which provides both quantification and structural confirmation. tandfonline.comutoronto.ca

Table 1: Common Derivatization Strategies for GC Analysis of Phenolic Compounds
Derivatization MethodReagent ExampleDerivative FormedAdvantages for Analysis
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) etherIncreases volatility and thermal stability; widely applicable. nih.govutoronto.ca
AcylationAcetic AnhydrideAcetate esterIncreases volatility; stable derivatives. jfda-online.com
AlkylationMethyl Chloroformate (MCF)Methyl carbonate esterImproved reproducibility and compound stability compared to silylation. nih.gov
FluoroacylationPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) etherCreates highly sensitive derivatives for Electron Capture Detection (ECD). jfda-online.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique frequently employed to monitor the progress of chemical reactions, assess compound purity, and determine optimal solvent systems for column chromatography. chula.ac.th For reactions involving this compound, TLC is an ideal tool to track the consumption of starting materials and the formation of products.

The separation on a TLC plate relies on the differential partitioning of compounds between the stationary phase and the mobile phase. For a moderately polar compound like this compound, a polar stationary phase, most commonly silica gel (SiO₂), is used. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). researchgate.net The ratio of these solvents is adjusted to achieve optimal separation, where the starting material and product spots have distinct Retention Factor (Rf) values.

Visualization of the separated spots is crucial since most organic compounds are colorless. The aromatic ring in this compound allows for non-destructive visualization under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent green background. libretexts.org For more specific or sensitive detection, chemical stains can be used. The phenolic group can be visualized using a ferric chloride (FeCl₃) spray, which typically forms a colored complex (often blue or purple) with phenols. researchgate.netfiu.eduplantextractwholesale.com The azide group requires a more specific, two-step visualization method. This involves the in situ reduction of the azide to an amine using a reagent like triphenylphosphine, followed by staining with ninhydrin, which reacts with the newly formed amine to produce a distinctly colored spot (Ruhemann's purple). uw.edu.plsemanticscholar.orgresearchgate.netresearchgate.net This dual-staining capability allows for unambiguous tracking of reactants and products based on their functional groups.

Table 2: Typical TLC Systems for Monitoring Reactions of this compound
ParameterDescriptionRelevance to this compound
Stationary Phase Silica Gel 60 F254Standard polar adsorbent suitable for separating moderately polar compounds. The F254 indicator allows for UV visualization.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Toluene/Acetone (B3395972) mixturesA mixture of a non-polar and a polar solvent allows for fine-tuning of the eluting strength to achieve good separation (Rf values between 0.2 and 0.8). researchgate.net
Visualization Techniques UV Light (254 nm)Non-destructive method; visualizes the aromatic phenol ring. libretexts.org
Ferric Chloride (FeCl3) StainDestructive method; specific for the phenolic hydroxyl group, producing a colored spot. researchgate.netfiu.edu
Triphenylphosphine followed by NinhydrinDestructive method; specific for the azide group after reduction to an amine. uw.edu.plresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its behavior in the solid state.

A search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound itself. However, the methodology is well-established for analogous small organic molecules. For instance, extensive crystallographic studies have been performed on tyramine (B21549) (4-(2-aminoethyl)phenol), a closely related precursor, and its various salt forms. strath.ac.uk These studies provide detailed insights into molecular conformation, hydrogen bonding networks involving the phenolic hydroxyl and ethylamine (B1201723) groups, and crystal packing arrangements. strath.ac.uk

Should single crystals of this compound be grown, a standard crystallographic analysis would be performed. This involves mounting a suitable crystal on a diffractometer, collecting diffraction data as the crystal is rotated in an X-ray beam, solving the phase problem to generate an initial electron density map, and refining the atomic model against the experimental data. The resulting structural information would precisely define the geometry of the azido (B1232118) group (N=N=N bond lengths and angle), the conformation of the ethyl linker, and the planarity of the phenol ring. mdpi.com Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonds involving the phenolic -OH group and potential weak interactions involving the azide moiety. nih.gov

Table 3: Parameters Obtainable from a Hypothetical X-ray Crystal Structure Analysis of this compound
ParameterType of Information ProvidedExpected Insights
Crystal System & Space Group Symmetry of the crystal latticeDescribes the fundamental packing symmetry of the molecules in the solid state.
Unit Cell Dimensions Size and angles of the repeating unit (a, b, c, α, β, γ)Defines the basic building block of the crystal.
Bond Lengths & Angles Precise intramolecular distances and anglesConfirms the covalent structure; provides data on the geometry of the azide and phenol groups. mdpi.com
Torsion Angles Dihedral angles defining molecular conformationDescribes the 3D shape of the molecule, particularly the orientation of the ethylazide side chain relative to the phenol ring.
Hydrogen Bonding Network Intermolecular O-H···O or O-H···N interactionsIdentifies the primary interactions governing crystal packing, likely involving the phenolic hydroxyl group. nih.gov

Emerging Analytical Techniques in the Study of this compound

The study of molecules like this compound, which contains both a stable phenolic moiety and a reactive azide group, can benefit significantly from emerging and advanced analytical techniques that offer greater sensitivity, specificity, and structural insight.

One of the most powerful emerging areas is the use of advanced mass spectrometry (MS) techniques for the characterization of reactive intermediates. nih.gov The azide group in this compound can be a precursor to highly reactive nitrenes upon thermal or photochemical activation. nih.govmdpi.com Techniques like electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with in-situ reaction monitoring, can be used to detect and characterize transient, low-concentration intermediates that are key to understanding reaction mechanisms. nih.gov This approach moves beyond simple product analysis to provide direct evidence for the species involved in chemical transformations. nih.gov

In chromatography, the move towards ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages over traditional methods. nih.gov UHPLC uses columns with smaller particle sizes to achieve much higher resolution and faster analysis times compared to conventional HPLC. When coupled with MS/MS, it provides exceptional sensitivity and selectivity, allowing for the quantification of this compound and its metabolites or reaction products in highly complex matrices. nih.govrroij.com

Another innovative approach combines electrochemistry with mass spectrometry (EC/MS). nih.gov This technique can be used to simulate oxidative metabolic pathways of phenolic compounds in situ. By applying a potential across an electrochemical cell placed in-line before the MS, the phenolic ring of this compound can be oxidized, and the resulting products can be immediately identified by the mass spectrometer. This provides a rapid method for predicting potential metabolites and understanding the redox behavior of the molecule. nih.gov These advanced methods provide deeper insights into the reactivity, stability, and interactions of this compound, complementing the information obtained from more traditional analytical techniques.

Computational and Theoretical Investigations of 4 2 Azidoethyl Phenol

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are pivotal in elucidating the electronic and geometric properties of molecules. For 4-(2-azidoethyl)phenol, methods like Density Functional Theory (DFT) are employed to compute its optimized molecular structure, bond lengths, and bond angles. These calculations provide a foundational understanding of the molecule's three-dimensional arrangement and the distribution of electrons within its structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution across a molecule. These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP map would highlight electron-rich areas (typically colored in shades of red) and electron-deficient areas (colored in shades of blue). The phenolic hydroxyl group and the azido (B1232118) group are expected to be regions of significant negative potential due to the high electronegativity of the oxygen and nitrogen atoms, respectively. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound. This involves identifying the various stable and low-energy conformations the molecule can adopt due to the rotation around its single bonds, particularly in the ethylazido side chain. Understanding the conformational preferences is essential as different conformers can exhibit different reactivities and biological activities.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways and the characterization of transition states. For reactions involving this compound, such as cycloadditions involving the azide (B81097) group, computational methods can be used to calculate the energy profile of the reaction. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Prediction of Spectroscopic Parameters via Computational Approaches

Quantum chemical calculations can predict various spectroscopic parameters for this compound. This includes simulating its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, predicted electronic transitions can help understand the UV-Vis absorption properties, and calculated chemical shifts are valuable for assigning peaks in NMR spectra.

In Silico Design and Virtual Screening of this compound Derivatives

The principles of computational chemistry can be applied to the in silico design and virtual screening of derivatives of this compound. By modifying the parent structure computationally, new molecules with potentially enhanced properties can be designed. Virtual screening techniques, such as molecular docking, can then be used to predict the binding affinity of these derivatives to a specific biological target. This approach allows for the rapid evaluation of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Structure Reactivity/property Relationship Srpr Studies of 4 2 Azidoethyl Phenol and Analogs

Influence of Structural Modifications on Azide (B81097) Group Reactivity

The reactivity of the azide group in 4-(2-azidoethyl)phenol is paramount for its utility in "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and other transformations like the Staudinger ligation. The reactivity of aryl azides, and by extension the azidoethyl group attached to the phenol (B47542), is governed by both electronic and steric factors.

Electronic Effects: The electronic nature of substituents on the aromatic ring can significantly modulate the reactivity of the azide. Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the azide group, thereby accelerating its reaction with nucleophiles or its participation in cycloaddition reactions. researchgate.netrsc.org Conversely, electron-donating groups (EDGs) decrease the reactivity of the azide. Studies on substituted phenyl azides have shown a clear correlation between the Hammett parameter (σ) of the substituent and the reaction rate. For instance, a Hammett plot for the reduction of substituted phenyl azides by dithiothreitol (B142953) shows a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents. chempedia.info

A study on the gas-phase acidities of 3- and 4-azidophenols determined the Hammett-Taft parameters for the azide group itself when attached to a phenol ring. The study found that the azide group acts as an inductively withdrawing group (σF = 0.38) but has a negligible resonance contribution (σR = 0.02) in this context. acs.orgresearchgate.net This inductive withdrawal enhances the reactivity of the azide group.

Steric Effects: Steric hindrance around the azido (B1232118) group can also play a complex role. While significant steric bulk can impede the approach of reactants, some studies have shown that steric hindrance at the ortho positions of an aryl azide can paradoxically accelerate reactions. researchgate.net This is attributed to the disruption of resonance between the azide group and the aromatic ring, which makes the azide group more "alkene-like" and reactive. researchgate.net For this compound, modifications to the ethyl linker or the introduction of substituents at the positions ortho to the azidoethyl group could therefore be used to tune the azide's reactivity.

The following table illustrates the expected qualitative effects of substituents on the phenyl ring on the reactivity of the azide group in analogs of this compound.

Substituent at ortho/para positionElectronic EffectExpected Impact on Azide Reactivity
-NO₂Strong Electron-WithdrawingIncrease
-CNElectron-WithdrawingIncrease
-ClElectron-Withdrawing (inductive)Slight Increase
-HReferenceBaseline
-CH₃Electron-DonatingDecrease
-OCH₃Strong Electron-DonatingDecrease

Effects of Substituents on Phenolic Moiety Reactivity

The phenolic hydroxyl group is a versatile functional handle, participating in reactions such as etherification, esterification, and electrophilic aromatic substitution. The reactivity of the phenolic moiety is highly sensitive to the nature of other substituents on the aromatic ring.

Acidity and Nucleophilicity: The acidity of the phenolic proton is a key determinant of its nucleophilicity in deprotonated form (phenoxide). Electron-withdrawing groups increase the acidity (lower pKa) of the phenol by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. vanderbilt.edu Conversely, electron-donating groups decrease acidity (higher pKa). The azide group itself, being inductively withdrawing, slightly increases the acidity of the phenolic proton in azidophenols compared to phenol. acs.orgresearchgate.net

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The presence of other substituents can either enhance or diminish this reactivity. For instance, an electron-donating group at the meta position would further activate the ortho and para positions relative to the hydroxyl group. Conversely, an electron-withdrawing group would deactivate the ring, making electrophilic substitution more difficult.

Oxidation Potential: The ease of oxidation of the phenolic moiety is also influenced by substituents. Electron-donating groups lower the oxidation potential, making the phenol more susceptible to oxidation, while electron-withdrawing groups increase the oxidation potential. researchgate.netscispace.comuc.pt This is a critical consideration in applications where the phenol might be exposed to oxidative conditions.

The table below provides literature data on the oxidation potentials of various para-substituted phenols, illustrating the effect of substituents on this property. uc.pt

para-SubstituentOxidation Potential (V vs. Ag/AgCl)
-OH+0.45
-NH₂+0.50
-OCH₃+0.68
-CH₃+0.75
-H+0.82
-Cl+0.85
-COOH+0.95
-NO₂+1.03

Modulation of Orthogonal Reactivity Through Structural Variations

A key advantage of bifunctional molecules like this compound is the potential for orthogonal reactivity, where each functional group can be reacted selectively without affecting the other. Structural modifications can be employed to enhance this orthogonality.

Protecting Group Strategies: One common approach to achieve orthogonality is the use of protecting groups. jocpr.com For instance, the phenolic hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether. These groups are stable under the conditions required for azide reactions (e.g., CuAAC) and can be selectively removed later. The choice of protecting group is crucial and depends on the desired reaction sequence. For example, a tert-butyldimethylsilyl (TBDMS) group is readily cleaved by fluoride (B91410) ions, while a benzyl group is typically removed by hydrogenolysis, conditions that are generally compatible with the azide functionality. jocpr.com

Tuning Inherent Reactivity: Alternatively, the inherent reactivity of the functional groups can be modulated. As discussed, electron-withdrawing groups on the phenyl ring enhance azide reactivity while making the phenol less nucleophilic (though more acidic). This electronic differentiation can be exploited for selective reactions. For example, in an analog with a strongly deactivating group on the ring, the azide could potentially undergo cycloaddition under conditions where the less nucleophilic phenol does not react.

Linker Modification: The ethyl linker between the phenyl ring and the azide group can also influence orthogonal reactivity. A longer, more flexible linker might sterically hinder one of the functional groups, allowing for selective reaction at the other. Conversely, a rigid linker could hold the two groups in a fixed orientation, potentially enabling intramolecular reactions or specific intermolecular interactions.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative structure-reactivity/property relationship (QSRR/QSPR) models are mathematical models that correlate the chemical structure of a compound with its reactivity or physical properties. nih.govresearchgate.netnih.govresearchgate.net Such models can be valuable for predicting the behavior of novel analogs of this compound without the need for extensive experimental work.

Descriptor-Based Modeling: QSRR/QSPR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to find a correlation between these descriptors and an experimentally determined property. nih.govresearchgate.net For this compound and its analogs, one could develop a QSRR model to predict properties like the rate of CuAAC reaction or the chromatographic retention time.

Key Molecular Descriptors: Based on studies of phenolic compounds and other aromatic systems, several types of descriptors are likely to be important for modeling the properties of this compound analogs: nih.govresearchgate.netnih.govmtak.hu

Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment, HOMO/LUMO energies. These would capture the effects of substituents on the electronic properties of the azide and phenolic groups.

Topological Descriptors: Molecular connectivity indices, Wiener index. These describe the branching and shape of the molecule.

Steric/Geometrical Descriptors: Molecular volume, surface area, ovality. These would account for the steric effects of substituents.

Quantum Chemical Descriptors: Molar refractivity, polarizability, hydration energy.

The following hypothetical table illustrates the type of data that would be used to build a QSRR model for predicting the relative reaction rate of CuAAC for a series of substituted this compound analogs.

Analog (Substituent X)Hammett Constant (σp)Molecular Volume (ų)Calculated Dipole Moment (Debye)Relative Reaction Rate
4-NO₂0.78185.25.82.5
4-CN0.66178.95.52.1
4-Cl0.23175.43.21.2
4-H0.00169.62.51.0
4-CH₃-0.17184.12.30.8
4-OCH₃-0.27186.52.80.6

Conformational Effects on Chemical Reactivity and Intermolecular Interactions

The three-dimensional conformation of this compound can significantly impact its reactivity and ability to engage in intermolecular interactions. The flexibility of the ethyl linker allows for rotation around the C-C and C-N bonds, leading to a variety of possible conformers. utdallas.edulibretexts.org

Accessibility of Reactive Sites: The conformation of the azidoethyl side chain can affect the steric accessibility of both the azide and the phenolic hydroxyl group. In some conformations, the side chain may fold back over the aromatic ring, partially shielding the hydroxyl group. In other conformations, it may extend away from the ring, leaving both functional groups fully exposed. The population of these different conformers will be determined by their relative energies, which are influenced by steric and electronic interactions within the molecule. utdallas.edulibretexts.org

Intermolecular Interactions: The conformation of this compound will also dictate how it interacts with other molecules, including reactants, catalysts, and biological macromolecules. In a biological context, the ability of the molecule to adopt a specific conformation may be crucial for binding to an enzyme's active site or for intercalating into DNA. The flexibility of the ethyl linker may allow for an "induced fit" upon binding to a receptor. nih.govnih.gov Studies on multi-domain proteins have shown that the length and composition of linker regions can significantly affect both stability and function, a principle that can be extended to flexible linkers in small molecules. nih.govnih.gov

The study of the conformational landscape of this compound and its analogs, through computational methods and experimental techniques like NMR spectroscopy, is therefore essential for a complete understanding of its structure-reactivity relationships.

Future Horizons: Navigating New Research Trajectories and Overcoming Challenges with this compound

The versatile compound this compound stands as a critical building block in contemporary chemical research, offering a unique combination of a reactive azide moiety and a functional phenol group. As scientific inquiry pushes the boundaries of molecular design and synthesis, the future applications and inherent challenges associated with this compound come into sharper focus. This article explores the prospective research directions and emerging hurdles in the utilization of this compound, from its integration into complex reaction sequences to the development of sustainable synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-azidoethyl)phenol?

  • Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, reacting this compound with alkyne derivatives in a H₂O/MeOH mixture (1:1) using CuSO₄·5H₂O and sodium ascorbate as catalysts yields triazole-linked derivatives. Purification is achieved via column chromatography with MeOH/DCM eluents .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic (δ 7.17–6.69 ppm) and ethylene proton environments (δ 4.76 ppm).
  • IR spectroscopy : Azide stretch (~2100 cm⁻¹) and phenolic O-H bands (~3300 cm⁻¹).
  • HRMS : For precise molecular weight validation (e.g., [M+H]⁺ calculated: 350.1975, observed: 350.1977) .

Q. How does the phenolic hydroxyl group influence the compound’s reactivity?

  • Methodological Answer : The hydroxyl group activates the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation) at ortho/para positions. Oxidation with strong agents (e.g., NaIO₄) converts the phenol to quinones, a pathway critical in polymerization studies .

Advanced Research Questions

Q. How is this compound utilized in protein-templated drug discovery?

  • Methodological Answer : The azide group enables modular synthesis of pharmacophores. For instance, coupling with alkyne-functionalized piperazine derivatives via CuAAC generates triazole-linked compounds for target binding assays. Reaction optimization includes monitoring by TLC and purification via HCl salt precipitation .

Q. What are the challenges in maintaining azide stability during storage and reactions?

  • Methodological Answer : Azides are light- and heat-sensitive. Storage under argon at –20°C is recommended. Exothermic decomposition risks require avoiding direct heating. Reaction conditions must balance Cu(I) catalyst concentration (0.2–1.2 eq.) to minimize side reactions while ensuring high yields .

Q. Can this compound participate in oxidative polymerization?

  • Methodological Answer : Yes. Under oxidative conditions (e.g., NaIO₄ in aqueous solution), the compound forms polydopamine-like coatings via radical coupling. This method is adapted from protocols for 4-(2-azidoethyl)benzene-1,2-diol, yielding materials for surface functionalization .

Data Contradictions and Validation

  • Synthetic Yields : reports 42–70% yields for triazole derivatives, suggesting reaction efficiency varies with alkyne substrates and catalyst ratios.
  • Oxidative Pathways : While generalizes phenol oxidation to quinones, specifies polymerization under controlled NaIO₄ concentrations, highlighting context-dependent outcomes.

Key Research Tools

  • Chromatography : MeOH/DCM gradients for triazole purification .
  • Safety Protocols : Use of fume hoods, PPE (gloves, goggles), and inert storage conditions to mitigate azide hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.